

Selectivity Profile of PROTAC FLT-3 Degradator 4: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the selectivity profile of the FMS-like tyrosine kinase 3 (FLT3) proteolysis-targeting chimera (PROTAC), degrader 4, also known as compound A20. It aims to offer an objective comparison of its performance with other alternatives, supported by available experimental data and detailed methodologies for key assays.

Introduction to PROTAC FLT-3 Degradator 4

PROTAC FLT-3 degrader 4 (compound A20) is a novel, orally bioavailable, CRBN-based PROTAC designed to target FLT3 for degradation via the ubiquitin-proteasome system.[1][2] Mutations in the FLT3 gene, a receptor tyrosine kinase crucial for hematopoiesis, are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[3] By inducing the degradation of the FLT3 protein rather than just inhibiting its kinase activity, PROTACs like degrader 4 offer a promising strategy to overcome resistance mechanisms associated with traditional small-molecule inhibitors.

Performance and Selectivity Data

PROTAC FLT-3 degrader 4 has demonstrated potent and highly selective activity against AML cells harboring FLT3-ITD mutations.[1]

In Vitro Degradation and Anti-proliferative Activity

The efficacy of **PROTAC FLT-3 degrader 4** has been evaluated in FLT3-ITD positive human AML cell lines, MV4-11 and MOLM-13. The compound potently induces the degradation of FLT3-ITD and inhibits cell proliferation.

Compound	Cell Line	DC50 (nM)[1]	IC50 (nM)[1]
PROTAC FLT-3 degrader 4 (A20)	MV4-11	7.4	39.9
PROTAC FLT-3 degrader 4 (A20)	MOLM-13	20.1	169.9

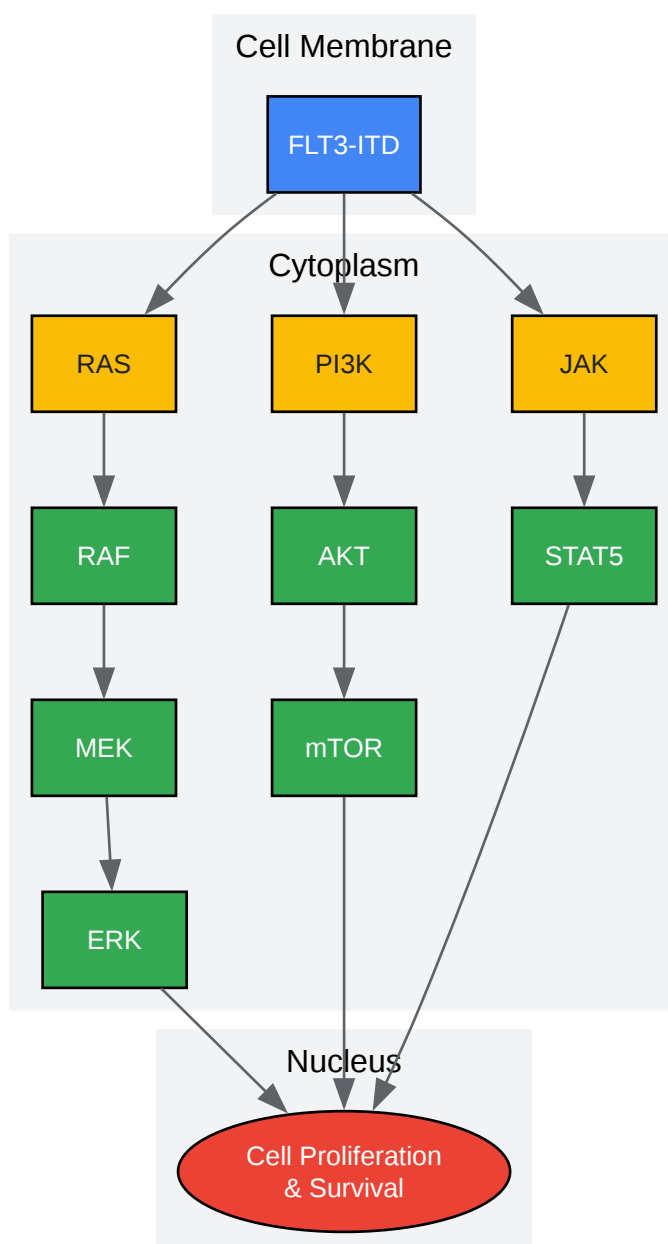
Kinase Selectivity Profile

While a comprehensive kinome-wide scan for **PROTAC FLT-3 degrader 4** is not publicly available, it is reported to be highly selective for FLT3. Studies on similar FLT3-targeting PROTACs suggest that this modality can enhance selectivity compared to the parent inhibitors by requiring specific ternary complex formation for activity. For context, another selective FLT3 PROTAC, LWY-713, showed no off-target effects on AXL, ALK, or LTK-overexpressing cells.[4] The targeted degradation of FLT3-ITD by degrader 4 leads to the downstream inhibition of signaling mediators including STAT5, S6K, and ERK.[1]

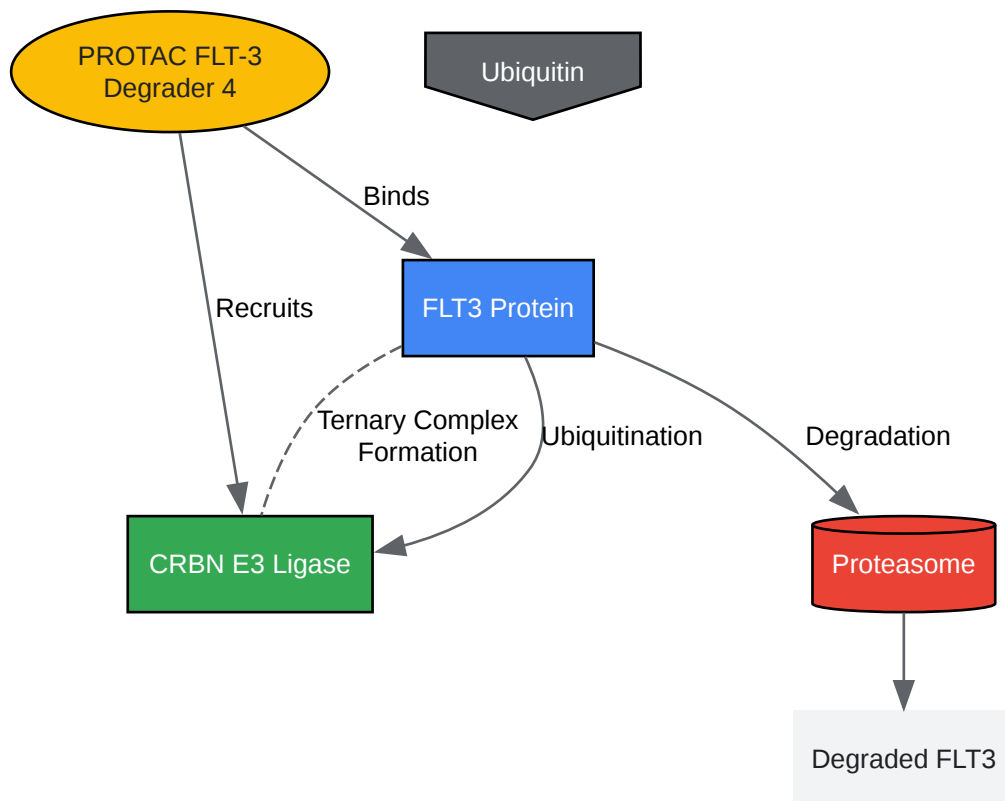
Signaling Pathways and Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways critical for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. Mutations such as internal tandem duplications (ITD) lead to constitutive activation of these pathways.

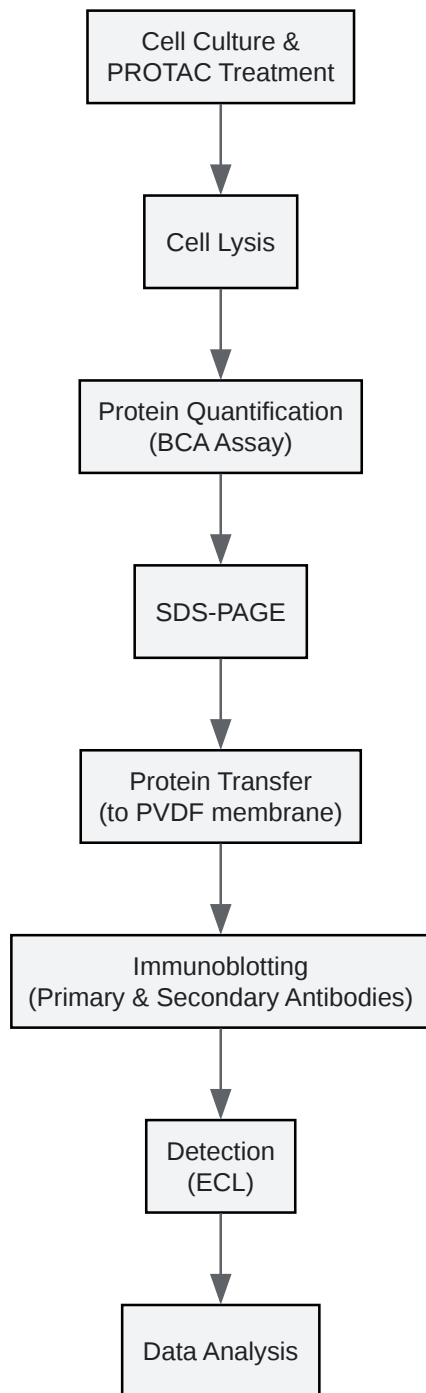
FLT3 Signaling Pathway



PROTAC FLT-3 Degradation Mechanism of Action



Western Blot Experimental Workflow



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- [3. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [4. Novel FLT3 PROTAC degradere active in leukemia models | BioWorld \[bioworld.com\]](#)
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